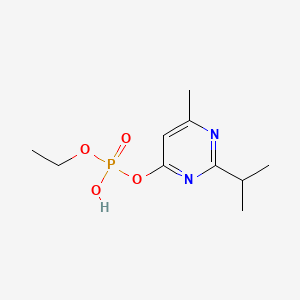![molecular formula C15H11F3N4O B12905974 4,6-Quinazolinediamine, N-[4-(trifluoromethoxy)phenyl]- CAS No. 899829-91-5](/img/structure/B12905974.png)
4,6-Quinazolinediamine, N-[4-(trifluoromethoxy)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Quinazolinediamine, N-[4-(trifluoromethoxy)phenyl]- is a synthetic organic compound belonging to the quinazoline family. This compound is characterized by the presence of a quinazoline core substituted with diamine groups at positions 4 and 6, and a trifluoromethoxyphenyl group at the nitrogen atom. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Quinazolinediamine, N-[4-(trifluoromethoxy)phenyl]- typically involves multi-step organic reactions One common method starts with the preparation of the quinazoline core, which can be achieved through the cyclization of appropriate precursors such as anthranilic acid derivatives
The trifluoromethoxyphenyl group is introduced through a nucleophilic aromatic substitution reaction. This step often involves the use of 4-(trifluoromethoxy)aniline as a starting material, which reacts with the quinazoline intermediate under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4,6-Quinazolinediamine, N-[4-(trifluoromethoxy)phenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinazoline core or the substituents, leading to different structural analogs.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halides, amines, and organometallic compounds are employed under conditions such as reflux, microwave irradiation, or catalysis.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce various reduced quinazoline derivatives. Substitution reactions can lead to a wide range of functionalized quinazolines.
Aplicaciones Científicas De Investigación
4,6-Quinazolinediamine, N-[4-(trifluoromethoxy)phenyl]- has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cellular signaling.
Medicine: It is investigated for its therapeutic potential in treating diseases such as cancer, due to its ability to interfere with specific molecular pathways.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which 4,6-Quinazolinediamine, N-[4-(trifluoromethoxy)phenyl]- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxyphenyl group enhances its binding affinity and specificity towards these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This interaction can disrupt cellular signaling pathways, leading to therapeutic effects in diseases like cancer.
Comparación Con Compuestos Similares
Similar Compounds
- 4,6-Quinazolinediamine, N-[4-(trifluoromethyl)phenyl]-
- 4,6-Quinazolinediamine, N-[4-(methoxy)phenyl]-
- 4,6-Quinazolinediamine, N-[4-(fluoro)phenyl]-
Uniqueness
4,6-Quinazolinediamine, N-[4-(trifluoromethoxy)phenyl]- is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development. Compared to similar compounds, it often exhibits higher potency and selectivity in biological assays.
Propiedades
| 899829-91-5 | |
Fórmula molecular |
C15H11F3N4O |
Peso molecular |
320.27 g/mol |
Nombre IUPAC |
4-N-[4-(trifluoromethoxy)phenyl]quinazoline-4,6-diamine |
InChI |
InChI=1S/C15H11F3N4O/c16-15(17,18)23-11-4-2-10(3-5-11)22-14-12-7-9(19)1-6-13(12)20-8-21-14/h1-8H,19H2,(H,20,21,22) |
Clave InChI |
OTCCGKFMEHWSNT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC2=NC=NC3=C2C=C(C=C3)N)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Amino-2-{[(oxolan-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12905892.png)

![2-Amino-6-hydroxy-1,9-dihydro-4H-pyrimido[4,5-b]indol-4-one](/img/structure/B12905894.png)

![5-Chloro-1-{[4-(methanesulfonyl)phenyl]methyl}-1H-indole](/img/structure/B12905928.png)





